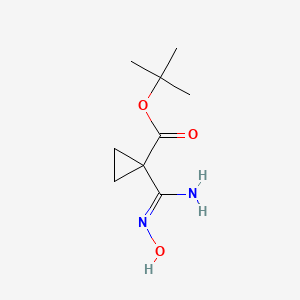
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is a complex organic compound It is a sodium salt of a nucleotide analog, which plays a crucial role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate typically involves multiple steps:
Formation of the nucleoside: The initial step involves the synthesis of the nucleoside component, which includes the tetrahydrofuran ring and the pyrimidine base.
Phosphorylation: The nucleoside is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to form the triphosphate group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can also undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The hydroxyl groups on the tetrahydrofuran ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the molecule.
Applications De Recherche Scientifique
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleotide analogs and their chemical properties.
Biology: This compound is studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Industry: It is used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide analog with similar biochemical properties.
Thymidine triphosphate (TTP): A nucleotide analog used in DNA synthesis.
Uniqueness
Sodium ((2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)tetrahydrofuran-2-yl)methyl triphosphate is unique due to its specific structure and the presence of the sodium salt, which enhances its solubility and stability. This compound’s ability to interfere with nucleic acid synthesis makes it particularly valuable in antiviral and anticancer research.
Propriétés
Formule moléculaire |
C10H13N2Na4O15P3 |
|---|---|
Poids moléculaire |
586.09 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,4R,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O15P3.4Na/c1-12-2-4(9(15)11-10(12)16)8-7(14)6(13)5(25-8)3-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h2,5-8,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6-,7-,8+;;;;/m1..../s1 |
Clé InChI |
BZQONCYRRIJDOP-ZDKAKZFOSA-J |
SMILES isomérique |
CN1C=C(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CN1C=C(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



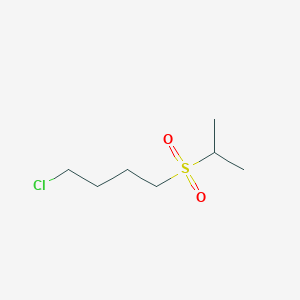

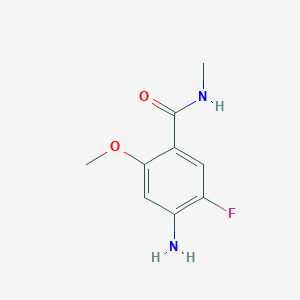




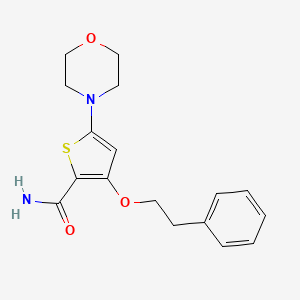
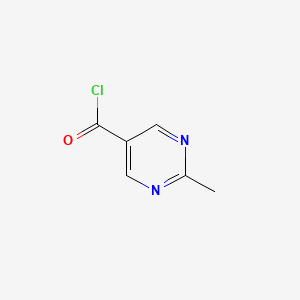
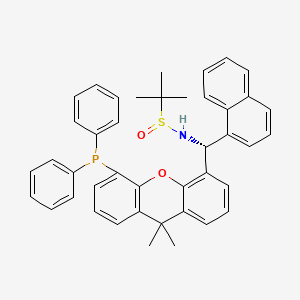
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)
